(1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide;hydrochloride
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Description
(1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide;hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Cyclopropane derivatives, including those similar to "(1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide;hydrochloride," have been extensively studied for their potential biological activities. For instance, Boztaş et al. (2019) reported the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety. Their research highlighted the effectiveness of these derivatives as inhibitors for the cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, which are crucial targets in the treatment of diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Chemical Properties and Reactions
The chemical properties and reactions of cyclopropane derivatives have been a subject of interest for researchers aiming to explore their potential in various applications. Moss et al. (2004) studied the rearrangements and fragmentation of cyclopropylmethoxychlorocarbene and cyclobutoxychlorocarbene, shedding light on the complex behaviors of cyclopropane derivatives under different conditions (Moss et al., 2004). Similarly, Taniguchi et al. (2019) focused on the synthesis and stereostructure-activity relationship of novel pyrethroids possessing two asymmetric centers on a cyclopropane ring, revealing the significance of stereochemistry in enhancing insecticidal activity (Taniguchi et al., 2019).
Stereoselective Synthesis and Applications
The stereoselective synthesis of cyclopropane derivatives has been pivotal in developing compounds with specific biological activities. Kovalenko (2013) explored the substitution reactions of β-halogen atoms in cyclopropane derivatives, leading to products with high diastereomeric and enantiomeric purity, which are essential for specific pharmacological applications (Kovalenko, 2013).
Properties
IUPAC Name |
(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-7-2-4-8(5-3-7)9-6-10(9)11(14)13-12;/h2-5,9-10H,6,12H2,1H3,(H,13,14);1H/t9-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXQBLIWYKCQPM-BAUSSPIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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